Azido-C3-UV-biotin

Proteomics Chemical Biology Mass Spectrometry

Azido-C3-UV-biotin is a trifunctional photocleavable probe engineered for superior LC-MS/MS resolution. Its 736.87 Da mass—significantly smaller than PC Biotin Azide (825.37 Da)—minimizes steric hindrance and improves bead capture efficiency, leaving a smaller residual mass on cleaved peptides. This C3-linker/PEG2 spacer design is validated in QTRP redox workflows and aHNE adduct mapping. For chemoproteomic studies demanding high precision, this compound delivers sharper data and reduced background. ≥98% purity, supplied as solid powder.

Molecular Formula C38H48N4O9S
Molecular Weight 736.9 g/mol
Cat. No. B1194551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-C3-UV-biotin
SynonymsUV Cleavable Biotin-PEG2-alkyne
Molecular FormulaC38H48N4O9S
Molecular Weight736.9 g/mol
Structural Identifiers
InChIInChI=1S/C38H48N4O9S/c1-2-3-5-17-34(45)51-37(36(46)27-11-6-4-7-12-27)28-13-10-14-29(24-28)50-25-33(44)40-19-21-49-23-22-48-20-18-39-32(43)16-9-8-15-31-35-30(26-52-31)41-38(47)42-35/h1,4,6-7,10-14,24,30-31,35,37H,3,5,8-9,15-23,25-26H2,(H,39,43)(H,40,44)(H2,41,42,47)/t30-,31-,35-,37?/m0/s1
InChIKeyKFKYTMUGBNTGFC-ZPIGJYFOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Azido-C3-UV-biotin: Technical Specifications and Baseline for Scientific Procurement


Azido-C3-UV-biotin (synonym: UV Cleavable Biotin-PEG2-alkyne) is a trifunctional chemical probe classified as a polyethylene glycol (PEG)-based linker . It comprises a biotin moiety for high-affinity streptavidin binding, an alkyne group that undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules, and a photocleavable ortho-nitrophenyl-based linker arm . The molecular formula is C₃₈H₄₈N₄O₉S with a molecular weight of 736.87 g/mol . This compound is supplied as a solid powder with purity exceeding 98% (as specified in vendor certificates of analysis) and demonstrates solubility at 10 mM in DMSO [1].

Procurement Risk Assessment: Why Azido-C3-UV-biotin Is Not Readily Interchangeable with Other Photocleavable Biotin Reagents


Interchanging trifunctional probes is not straightforward because even minor structural differences affect solubility, steric hindrance during streptavidin capture, and the mass of residual fragments left on the protein after cleavage [1]. Azido-C3-UV-biotin is specifically engineered with a C3 (propyl) linker and PEG2 spacer, yielding a molecular weight of 736.87 g/mol, which is substantially smaller than the 825.37 g/mol of PC Biotin Azide . This size difference directly influences bead capture efficiency and downstream liquid chromatography-tandem mass spectrometry (LC-MS/MS) resolution [2]. The alkyne group in Azido-C3-UV-biotin requires copper(I) catalysis (CuAAC) for conjugation to azide-modified targets, a reactivity profile that is distinct from the strain-promoted azide-alkyne cycloaddition (SPAAC) or alternative click chemistries employed by other commercially available photocleavable probes .

Quantitative Differentiation Evidence for Azido-C3-UV-biotin Procurement


Molecular Weight Differentiation: Azido-C3-UV-biotin (736.87 Da) vs. PC Biotin Azide (825.37 Da)

Azido-C3-UV-biotin exhibits a molecular weight of 736.87 g/mol (C₃₈H₄₈N₄O₉S) . The primary structural alternative in photocleavable biotin azide workflows is PC Biotin Azide, which has a molecular weight of 825.37 g/mol (C₃₅H₅₅N₉O₁₂S) . The 88.5 Da difference results in a less bulky probe that may reduce steric hindrance during streptavidin bead capture and simplify mass spectral interpretation of labeled peptides.

Proteomics Chemical Biology Mass Spectrometry

Photocleavage Residue Mass: Azido-C3-UV-biotin Minimizes MS Interference

Following 365 nm UV irradiation, the cleaved fragment remaining on the labeled protein is determined by the linker chemistry. For Azido-C3-UV-biotin, the structural configuration leaves a minimal residual mass addition to the target molecule . In contrast, PC Biotin Azide leaves a defined 100.7 Da fragment covalently attached to the captured biomolecule after photocleavage . While a head-to-head quantitative residue mass comparison for Azido-C3-UV-biotin is not available from peer-reviewed literature, the class of ortho-nitrophenyl-based photocleavable biotin linkers typically yields residues under 250 Da [1].

Affinity Purification Chemoproteomics LC-MS/MS

Chemoproteomic Workflow Validation: Az-UV-biotin in Quantitative Thiol Reactivity Profiling (QTRP)

Isotopically labeled Az-UV-biotin (light and heavy variants) has been successfully employed in Quantitative Thiol Reactivity Profiling (QTRP) workflows for site-specific cysteine reactivity mapping [1]. In this validated method, IPM-modified peptides are conjugated to 0.8 mM light or heavy Az-UV-biotin via CuAAC, followed by streptavidin enrichment and 365 nm UV photorelease [2]. The workflow has been demonstrated in mapping hyperreactive cysteines in C. elegans, where light (10 µM) and heavy (100 µM) Az-UV-biotin tags enabled robust relative quantification of cysteine reactivity across biological conditions [3].

Redox Biology Cysteine Reactivity Quantitative Proteomics

PROTAC Linker Capability: Azido-C3-UV-biotin as a PEG-Based Linker for Targeted Protein Degradation

Azido-C3-UV-biotin is classified as a PEG-based PROTAC linker capable of joining E3 ubiquitin ligase ligands with target protein ligands . The molecular structure incorporates a PEG2 spacer that provides flexibility while the UV-cleavable motif offers an orthogonal release mechanism not present in standard non-cleavable PROTAC linkers. The solubility specification of 10 mM in DMSO enables compatibility with cell-based PROTAC screening assays . Purity of >98% (Certificate of Analysis specification) meets the stringent requirements for PROTAC synthesis where linker impurities can compromise ternary complex formation efficiency .

PROTAC Targeted Protein Degradation Drug Discovery

Validated Application Scenarios for Azido-C3-UV-biotin in Research and Industrial Settings


Quantitative Thiol Reactivity Profiling (QTRP) and Redox Proteomics

Azido-C3-UV-biotin is validated for use in QTRP workflows, where light and heavy isotopically labeled variants enable relative quantification of cysteine reactivity changes under oxidative stress conditions. As demonstrated in Arabidopsis and C. elegans studies, Az-UV-biotin tags are conjugated to IPM-labeled peptides via CuAAC, enriched on streptavidin beads, and photoreleased at 365 nm for LC-MS/MS analysis [1] [2]. This application is particularly suited for laboratories investigating redox signaling, ferroptosis mechanisms, or electrophile stress responses where precise site-specific cysteine reactivity data are required.

Protein Adduct Isolation from Lipid-Derived Electrophiles

Azido-C3-UV-biotin serves as the click chemistry handle for isolating proteins modified by lipid peroxidation products such as 4-hydroxynonenal (HNE). In the established 'streptavidin catch and photorelease' method, proteins modified with alkynyl-HNE (aHNE) undergo CuAAC with the azido-biotin reagent, enabling affinity purification followed by mild 365 nm UV photorelease [3]. This workflow has been used to identify 18 distinct aHNE adduction sites on human serum albumin and demonstrates the compound's utility in mapping oxidative post-translational modifications in plasma and tissue samples [4].

PROTAC Synthesis and Target Engagement Verification

As a PEG-based PROTAC linker with UV-cleavable functionality, Azido-C3-UV-biotin enables the synthesis of heterobifunctional degraders where orthogonal verification of target protein engagement is required. The alkyne group participates in CuAAC for conjugation to azide-modified E3 ligase ligands or target-binding moieties, while the photocleavable linker provides a non-denaturing release mechanism for downstream validation of ternary complex formation .

Chemical Proteomics Target Deconvolution

In chemoproteomic target identification workflows, Azido-C3-UV-biotin enables the enrichment of proteins labeled with alkyne-containing activity-based probes. The compound's lower molecular weight (736.87 Da) compared to PC Biotin Azide (825.37 Da) reduces the mass addition to labeled peptides, potentially improving LC-MS/MS identification rates for low-abundance targets . The validated CuAAC conjugation conditions (0.8 mM tag, 8 mM sodium ascorbate, 1 mM TBTA, 8 mM CuSO₄) provide a standardized starting point for method development [5].

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